molecular formula C13H12N4S2 B11997452 phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine CAS No. 5664-49-3

phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine

Cat. No.: B11997452
CAS No.: 5664-49-3
M. Wt: 288.4 g/mol
InChI Key: GMINQFJXPAFTMO-UHFFFAOYSA-N
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Description

Phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine typically involves the reaction of phenylmethanamine with 1,3-thiazole derivatives under specific conditions. One common method includes the use of thiourea and phenylacetylene in the presence of a catalyst to form the thiazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can help in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiazole derivatives .

Scientific Research Applications

Phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

    Tiazofurin: An anticancer drug with a thiazole structure.

Uniqueness

Phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine is unique due to its specific substitution pattern and the presence of two thiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

Phenyl-N,N-di(1,3-thiazol-2-yl)methanediamine, a compound featuring thiazole rings, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of two thiazole groups attached to a phenyl ring and an amine functional group. Its molecular formula is C10H10N4S2C_{10}H_{10}N_4S_2, which contributes to its diverse biological interactions.

Anticancer Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit the growth of pancreatic cancer cells, with IC50 values indicating effective concentrations for cell growth inhibition.

Table 1: Antiproliferative Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
9cSUIT-25.5Inhibition of cell proliferation
9ePanc-110.26Induction of apoptosis
9nCapan-110.49Cell cycle arrest

Data adapted from research on imidazo[2,1-b][1,3,4]thiadiazole derivatives .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antibacterial properties. A study demonstrated that certain thiazole compounds exhibited significant antibacterial activity against various strains, suggesting their potential as therapeutic agents.

Table 2: Antibacterial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 µg/mL
Compound BS. aureus1.0 µg/mL
Compound CP. aeruginosa0.75 µg/mL

Data sourced from studies on hybrid thiazole compounds .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Some studies have shown that these compounds can trigger programmed cell death in cancer cells, enhancing their anticancer potential.
  • Antimicrobial Effects : The ability to disrupt bacterial cell membranes or interfere with metabolic pathways has been noted in several thiazole derivatives.

Case Studies

  • Anticancer Study : A recent investigation into a series of thiazole derivatives revealed that compound 9c demonstrated notable cytotoxicity against pancreatic cancer cells, with mechanisms involving apoptosis and cell cycle disruption .
  • Antimicrobial Evaluation : Another study highlighted the efficacy of thiazole derivatives against resistant bacterial strains, showcasing their potential as novel antibacterial agents .

Properties

CAS No.

5664-49-3

Molecular Formula

C13H12N4S2

Molecular Weight

288.4 g/mol

IUPAC Name

1-phenyl-N,N'-bis(1,3-thiazol-2-yl)methanediamine

InChI

InChI=1S/C13H12N4S2/c1-2-4-10(5-3-1)11(16-12-14-6-8-18-12)17-13-15-7-9-19-13/h1-9,11H,(H,14,16)(H,15,17)

InChI Key

GMINQFJXPAFTMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(NC2=NC=CS2)NC3=NC=CS3

Origin of Product

United States

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